N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Research has highlighted the potential of derivatives similar to the chemical structure of interest in anticancer activities. For instance, compounds synthesized from related structures have shown promising results against lung, breast, and CNS cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Further, a study on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings reported significant anticancer activity against several cancer cell lines, highlighting the importance of heterocyclic compounds in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antitumor Evaluation
Various studies have synthesized and evaluated heterocyclic compounds derived from similar structures for their antimicrobial and antitumor properties. One such study involved the synthesis of polyfunctionally substituted heterocyclic compounds demonstrating high inhibitory effects in antiproliferative activity screening against human cancer cell lines (Shams et al., 2010). Moreover, the exploration of sulfonamide derivatives for antimicrobial activity, as well as the assessment of their ADMET properties, has contributed to the understanding of these compounds' potential as drug candidates (Fahim & Ismael, 2019).
Enzyme Inhibition Studies
The enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties has been investigated, with findings indicating substantial activity against yeast alpha-glucosidase and weaker activity against acetylcholinesterase. Such studies are crucial for developing new therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant Activities
Research into the antioxidant activities of coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated significant potential, with findings supporting the development of compounds with enhanced antioxidant properties (Chkirate et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide have revealed their potential as anti-inflammatory agents, showcasing the diverse applications of such chemical structures in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(23-15-6-7-17-18(10-15)26-9-8-25-17)12-27-20-11-16(21-13-22-20)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUFUMIBMKTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.